molecular formula C12H21N5O5 B14092766 2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide

2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide

Cat. No.: B14092766
M. Wt: 315.33 g/mol
InChI Key: KLQXKYZBJWERSF-UHFFFAOYSA-N
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Description

N-Acetylglutaminylglutamine amide is a dipeptide compound known for its role in osmoregulation in certain bacteria. It is particularly noted for its accumulation in response to osmotic stress in organisms such as Rhizobium meliloti and Pseudomonas aeruginosa . This compound helps these bacteria adapt to high osmolarity environments by maintaining cellular stability and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglutaminylglutamine amide typically involves the formation of peptide bonds between N-acetylglutamine and glutamine. This process can be catalyzed by enzymes or chemical reagents under specific conditions. One common method involves the use of an ATP-dependent enzyme that catalyzes the formation of the dipeptide .

Industrial Production Methods

Industrial production of N-Acetylglutaminylglutamine amide may involve biotechnological approaches, utilizing genetically engineered microorganisms that can produce the compound in large quantities under controlled conditions. These methods often rely on the manipulation of metabolic pathways to enhance the yield of the desired dipeptide .

Chemical Reactions Analysis

Types of Reactions

N-Acetylglutaminylglutamine amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-Acetylglutaminylglutamine amide exerts its effects involves its role as an osmolyte. It helps maintain cellular osmotic balance by accumulating inside cells under high osmolarity conditions. This accumulation is regulated by specific enzymes and genetic pathways that are induced by osmotic stress . The compound interacts with cellular components to stabilize proteins and membranes, thereby protecting cells from osmotic damage .

Properties

Molecular Formula

C12H21N5O5

Molecular Weight

315.33 g/mol

IUPAC Name

2-[(2-acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide

InChI

InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22)

InChI Key

KLQXKYZBJWERSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N

Origin of Product

United States

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